Esonarimod, (R)-

Catalog No.
S13231140
CAS No.
176107-74-7
M.F
C14H16O4S
M. Wt
280.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esonarimod, (R)-

CAS Number

176107-74-7

Product Name

Esonarimod, (R)-

IUPAC Name

(2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid

Molecular Formula

C14H16O4S

Molecular Weight

280.34 g/mol

InChI

InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m0/s1

InChI Key

YRSSFEUQNAXQMX-LBPRGKRZSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@@H](CSC(=O)C)C(=O)O

Esonarimod, chemically known as (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, is a novel compound developed primarily as an antirheumatic agent. This compound belongs to a class of drugs that target inflammatory pathways, making it significant in the treatment of autoimmune diseases such as rheumatoid arthritis. Esonarimod operates through modulation of the immune response, thereby alleviating symptoms associated with chronic inflammation.

Esonarimod exhibits significant biological activity as an antirheumatic drug. It has been shown to influence various inflammatory markers and pathways, contributing to its therapeutic effects in conditions like rheumatoid arthritis. Studies indicate that both enantiomers of esonarimod possess similar antirheumatic activities, suggesting that the specific stereochemistry may not dramatically affect its efficacy . Furthermore, metabolites of esonarimod have been identified in preclinical studies, providing insights into its metabolic pathway and potential effects on human health.

The synthesis of esonarimod has been optimized for efficiency. The process begins with the formation of an intermediate through Friedel-Crafts acylation followed by Michael addition:

  • Friedel-Crafts Acylation: Toluene is acylated using itaconic anhydride to form 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid.
  • Michael Addition: The intermediate reacts with thioacetic acid to yield esonarimod.

This method not only provides high yields but also minimizes the need for complex purification steps, making it suitable for large-scale production .

Esonarimod is primarily applied in the treatment of autoimmune disorders, particularly rheumatoid arthritis. Its ability to modulate immune responses makes it a valuable therapeutic agent in managing chronic inflammation and pain associated with these conditions. Additionally, ongoing research explores its potential applications in other inflammatory diseases and conditions characterized by immune dysregulation.

Interaction studies involving esonarimod have focused on its metabolic pathways and interactions with various enzymes. Notably, research has highlighted the role of flavin-containing monooxygenases in the oxidation processes involving esonarimod metabolites. Understanding these interactions is crucial for predicting drug behavior in clinical settings and assessing potential side effects or drug-drug interactions .

Esonarimod shares structural similarities with several compounds used in treating rheumatic and inflammatory diseases. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
MethotrexateSimilar anti-inflammatory propertiesAntimetabolite affecting folate metabolism
SulfasalazineContains sulfonamide groupCombination therapy for inflammatory bowel disease
LeflunomidePyrimidine derivativeInhibits dihydroorotate dehydrogenase
AdalimumabMonoclonal antibody targeting TNF-alphaBiologic therapy with different mechanism
TofacitinibJanus kinase inhibitorOral medication with unique action on cytokine signaling

Esonarimod's unique structure allows it to interact specifically with certain pathways involved in inflammation, distinguishing it from other compounds that may target broader or different mechanisms.

Systematic IUPAC Nomenclature and Stereochemical Designation

The (R)-enantiomer of esonarimod is formally named (R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The stereochemical descriptor "(R)" specifies the absolute configuration at the chiral center located on the second carbon of the butanoic acid backbone.

Key structural features include:

  • A 4-methylbenzoyl group at position 4
  • An acetylthioether moiety at position 2
  • A carboxylic acid terminus

Table 1: Fundamental Chemical Identifiers

PropertyValue
IUPAC Name(R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid
Molecular FormulaC₁₄H₁₆O₄S
Molecular Weight280.34 g/mol
CAS Registry Number101973-77-7 (racemic mixture)

The compound's stereochemistry significantly influences its spatial arrangement, as evidenced by the distinct InChIKey (YRSSFEUQNAXQMX-UHFFFAOYSA-N), which encodes molecular structure but not stereochemical information.

Comparative Analysis of Racemic vs. Enantiopure Forms

The racemic mixture of esonarimod contains equal proportions of (R)- and (S)-enantiomers. Despite the chiral center, preclinical studies demonstrate no significant difference in pharmacological activity between enantiomers. Both forms exhibit equivalent potency in:

  • Inhibiting interleukin-1β production
  • Suppressing tumor necrosis factor-α-induced synovial cell proliferation
  • Enhancing lymphocyte transformation responses

Table 2: Racemic vs. Enantiopure Comparison

ParameterRacemic Form(R)-Enantiomer
Synthetic ComplexityTwo-step synthesisRequires chiral resolution
Biological ActivityIC₅₀ = 12 μM (IL-1β inhibition)IC₅₀ = 12 μM (IL-1β inhibition)
Metabolic StabilityHepatic S-oxidationIdentical metabolic pathway

This equivalence suggests the chiral center does not substantially impact target binding or pharmacokinetics, potentially simplifying manufacturing processes for research applications.

CAS Registry Number and Regulatory Classification

The racemic mixture holds CAS registry 101973-77-7, while no distinct CAS number exists for the (R)-enantiomer in public databases. Regulatory status falls under research chemicals, with the following classifications:

Table 3: Regulatory and Safety Information

CategorySpecification
GHS Hazard StatementsH302 (Harmful if swallowed)
H315 (Skin irritation)
H319 (Eye irritation)
H335 (Respiratory irritation)
Precautionary CodesP261 (Avoid inhalation)
P305+P351+P338 (Eye exposure)
Storage RequirementsAmbient temperature

The compound's discontinued clinical development limits its regulatory status to laboratory use guidelines rather than therapeutic product regulations.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

280.07693016 g/mol

Monoisotopic Mass

280.07693016 g/mol

Heavy Atom Count

19

UNII

1B24Z486A9

Dates

Modify: 2024-08-10

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